molecular formula C10H12BrClN2O2 B3016295 Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate CAS No. 748812-75-1

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate

Cat. No.: B3016295
CAS No.: 748812-75-1
M. Wt: 307.57
InChI Key: NXIQCITXMFEAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate typically involves the reaction of 5-bromo-3-chloropyridine with tert-butyl carbamate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl-substituted pyridine derivative .

Mechanism of Action

The mechanism by which Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. Additionally, the carbamate group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl N-(5-bromo-3-chloropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQCITXMFEAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.